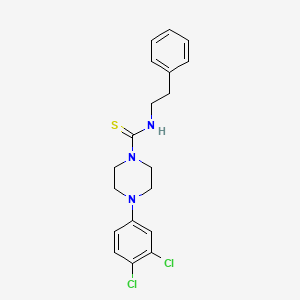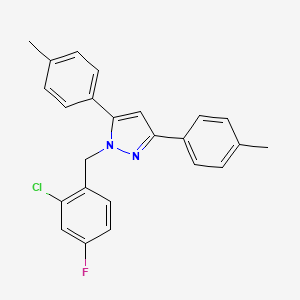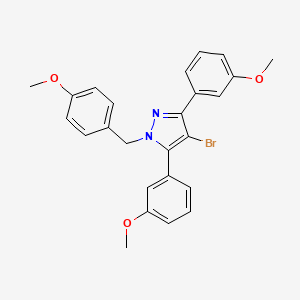![molecular formula C21H36N2O B10923600 N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide](/img/structure/B10923600.png)
N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide typically involves the reaction of 1-adamantyl carbohydrazide with nonanal under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
1-adamantyl carbohydrazide + nonanal → N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its rigid structure.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide involves its interaction with specific molecular targets. The adamantyl group imparts rigidity and stability, allowing the compound to interact effectively with biological molecules. The hydrazide moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylcarbohydrazide: A precursor in the synthesis of N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide.
1-Adamantylacetic acid: Another adamantane derivative with different functional groups.
1-Adamantyl isothiocyanate: Used in the synthesis of various adamantane-based compounds.
Uniqueness
N’~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide is unique due to its specific structure, which combines the rigidity of the adamantyl group with the reactivity of the hydrazide moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H36N2O |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-adamantyl)ethylideneamino]nonanamide |
InChI |
InChI=1S/C21H36N2O/c1-3-4-5-6-7-8-9-20(24)23-22-16(2)21-13-17-10-18(14-21)12-19(11-17)15-21/h17-19H,3-15H2,1-2H3,(H,23,24)/b22-16- |
InChI Key |
YCTCQUUBCBTWAB-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C(/C)\C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CCCCCCCCC(=O)NN=C(C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10923524.png)
![3,6-dicyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923534.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923541.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10923546.png)
![4-{[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10923554.png)
![N-cyclohexyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923558.png)
![Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10923560.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10923578.png)
![1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10923582.png)


![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923616.png)
![1-ethyl-N-(2-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923619.png)
